Methyl 3-fluoro-5-(2-methylphenyl)benzoate
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Overview
Description
Methyl 3-fluoro-5-(2-methylphenyl)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a fluorine atom and a methyl group attached to a benzene ring, which is further esterified with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-fluoro-5-(2-methylphenyl)benzoate can be synthesized through a multi-step process involving the following key steps:
Esterification: The esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid results in the formation of the methyl ester.
Substitution Reaction:
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Sourcing and purification of starting materials such as fluorobenzene, methanol, and 2-methylphenylboronic acid.
Reaction Optimization: Optimization of reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluoro-5-(2-methylphenyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Methyl 3-fluoro-5-(2-methylphenyl)benzoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of methyl 3-fluoro-5-(2-methylphenyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-fluorobenzoate: An ortho-halogen-substituted methyl benzoate ester with similar reactivity but different substitution pattern.
Methyl 2-fluoro-5-formylbenzoate: Contains a formyl group, offering different chemical properties and reactivity.
Uniqueness
Methyl 3-fluoro-5-(2-methylphenyl)benzoate is unique due to the specific positioning of the fluorine and methyl groups, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
methyl 3-fluoro-5-(2-methylphenyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c1-10-5-3-4-6-14(10)11-7-12(15(17)18-2)9-13(16)8-11/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJLOAHDMKMDDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=CC(=C2)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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